Methyl 4-bromo-5-fluoro-2-methoxybenzoate
CAS No.: 1084953-18-3
Cat. No.: VC7521402
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.062
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1084953-18-3 |
|---|---|
| Molecular Formula | C9H8BrFO3 |
| Molecular Weight | 263.062 |
| IUPAC Name | methyl 4-bromo-5-fluoro-2-methoxybenzoate |
| Standard InChI | InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
| Standard InChI Key | VAPUNEHFHYGOIX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C(=O)OC)F)Br |
Introduction
Synthesis and Preparation
The synthesis of Methyl 4-bromo-5-fluoro-2-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. This process can be achieved through various methods, including the use of acid catalysts or esterification reagents like diazomethane.
Applications and Research Findings
Methyl 4-bromo-5-fluoro-2-methoxybenzoate, like other halogenated benzoates, may have potential applications in organic synthesis and medicinal chemistry due to its unique substitution pattern. The presence of bromine and fluorine can enhance interactions with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications.
Comparison with Related Compounds
Several compounds share structural similarities with Methyl 4-bromo-5-fluoro-2-methoxybenzoate, each with unique characteristics:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume